molecular formula C8H16NNaO2 B1387862 Caprylohydroxamic acid sodium salt CAS No. 50292-00-7

Caprylohydroxamic acid sodium salt

Cat. No. B1387862
CAS RN: 50292-00-7
M. Wt: 181.21 g/mol
InChI Key: JAPBBWACDUYBEX-UHFFFAOYSA-N
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Description

Caprylohydroxamic acid, also known as Octanohydroxamic Acid, is an amino acid derived from coconut oil . It is a gentle preservative that helps ensure product safety and longevity . It is used to inhibit mold and microbial growth in skincare products .


Synthesis Analysis

The synthesis of Caprylohydroxamic Acid involves the reaction of n-octanoic acid with acetic anhydride, followed by the addition of hydroxylamine hydrochloride . The reaction yields a white solid product, which is the target collector product .


Molecular Structure Analysis

The molecular formula of Caprylohydroxamic Acid is C8H17NO2 . For the sodium salt form, the formula is C8H16NO2.Na .

Scientific Research Applications

  • Industrial, Domestic, and Agricultural Applications

    • Summary of Application : Caprylohydroxamic Acid is used as a biodegradable chelating agent in various industrial, domestic, and agricultural applications . These applications include oxidative bleaching, detergents and cleaning compositions, scale prevention and reduction, remediation of soils, agriculture, electroplating, waste treatment, and biocides .
  • Cosmetics

    • Summary of Application : Caprylohydroxamic Acid is used in cosmetic formulations, where it functions as a chelating agent .
    • Results or Outcomes : The Cosmetic Ingredient Review (CIR) Expert Panel concluded that Caprylohydroxamic Acid is safe in cosmetics in the present practices of use and concentration described in their safety assessment .
  • Preservative in Personal Care Formulations

    • Summary of Application : Caprylhydroxamic Acid (CHA) is used in personal care formulations as a preservative that suppresses microbial growth .
    • Methods of Application : It is soluble in glycols and glycerin and can be easily incorporated in almost all formulations, from anhydrous systems to creams and lotions .
    • Results or Outcomes : As a preservative, caryhydroxamic acid is effective against bacteria, yeast, and mold in the slightly acidic to neutral pH 4-7.5 range, which is optimal for skincare applications .
  • Chelating Agent in Personal Care Formulations

    • Summary of Application : Caprylhydroxamic Acid (CHA) is used in personal care formulations as a chelating agent that makes complexes with metal ions .
    • Methods of Application : It can react with some mineral smectite clays containing iron ions and form slightly orange- to red-colored complexes .
    • Results or Outcomes : Caprylhydroxamic Acid protects the product and the skin from heavy metal contamination and its possible harmful effects .
  • Hair Care Products

    • Summary of Application : Caprylhydroxamic Acid is a common ingredient in shampoos and other hair products because it is a mild, plant-based, non-toxic preservative with moisturizing properties .
    • Methods of Application : It is added to shampoos and other hair products to enhance their properties .
    • Results or Outcomes : The use of Caprylhydroxamic Acid in hair care products can lead to improved performance, such as enhanced moisturizing properties .
  • Skin Care Products

    • Summary of Application : Caprylhydroxamic Acid is occasionally combined with humectants like glycerin or propanediol in skin care products to support aesthetics or a more traditional, broad-spectrum preservative system .
    • Methods of Application : It is added to skin care products to enhance their properties .
    • Results or Outcomes : The use of Caprylhydroxamic Acid in skin care products can lead to improved performance, such as enhanced moisturizing properties .
  • Anti-Pollution Mist with Active Botanicals

    • Summary of Application : Caprylhydroxamic Acid is used in anti-pollution mists with active botanicals as a preservative and chelating agent .
    • Methods of Application : It is incorporated into the formulation of the mist to suppress microbial growth and chelate metal ions .
    • Results or Outcomes : The use of Caprylhydroxamic Acid in these products can lead to improved performance, such as enhanced protection against pollution .
  • Baby Shampoo + Body Wash, Conditioner, and Body Lotion

    • Summary of Application : Caprylhydroxamic Acid is used in baby shampoo, body wash, conditioner, and body lotion as a preservative .
    • Methods of Application : It is combined with caprylyl glycol and glycerin to provide gentle, broad-spectrum antimicrobial preservation .
    • Results or Outcomes : The use of Caprylhydroxamic Acid in these products can lead to improved performance, such as enhanced safety and longevity .

properties

IUPAC Name

sodium;N-oxidooctanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO2.Na/c1-2-3-4-5-6-7-8(10)9-11;/h2-7H2,1H3,(H-,9,10,11);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPBBWACDUYBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caprylohydroxamic acid sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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